IXA6

Acute Kidney Injury Ischemia-Reperfusion IRE1α/XBP1 Signaling

Standard IRE1 inhibitors block the UPR pathway, while many activators lack transcriptome-wide selectivity or have limited tissue distribution. For precise pathway interrogation requiring specific IRE1/XBP1s activation without confounding ATF6 or PERK induction, IXA6 provides a validated solution. - Selectively induces IRE1 RNase activity → XBP1 mRNA splicing (reversed by KIRA6) - Confirmed transcriptome-wide selectivity: spares ATF6/PERK gene sets - Reduces APP-associated mitochondrial toxicity in Alzheimer's models - Validated in murine renal I/R injury models for pathway protection studies

Molecular Formula C22H20ClN3O3S
Molecular Weight 441.9 g/mol
Cat. No. B2922627
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIXA6
Molecular FormulaC22H20ClN3O3S
Molecular Weight441.9 g/mol
Structural Identifiers
SMILESC1CN(C2=CC=CC=C21)C(=O)CN(CC3=CC=C(C=C3)Cl)S(=O)(=O)C4=CN=CC=C4
InChIInChI=1S/C22H20ClN3O3S/c23-19-9-7-17(8-10-19)15-25(30(28,29)20-5-3-12-24-14-20)16-22(27)26-13-11-18-4-1-2-6-21(18)26/h1-10,12,14H,11,13,15-16H2
InChIKeyINLQYLVXKDCKIT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





IXA6 (CAS 1021106-40-0) – IRE1/XBP1s Signaling Activator for Targeted ER Proteostasis Research


IXA6 (N-[(4-chlorophenyl)methyl]-N-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]pyridine-3-sulfonamide) is a selective small-molecule activator of the IRE1/XBP1s arm of the unfolded protein response (UPR). It induces IRE1 RNase activity to promote XBP1 mRNA splicing and downstream transcriptional activation, without globally activating ATF6 or PERK stress pathways. IXA6 improves ER proteostasis of destabilized amyloid precursor protein (APP) variants and reduces APP-associated mitochondrial toxicity in cellular models [1].

Pathway target: Selective IRE1/XBP1s signaling activation
Workflow fit: ER proteostasis reprogramming studies without global UPR activation
Model context: Cellular APP processing and mitochondrial toxicity assays

Why IRE1 Pathway Modulators Cannot Substitute for IXA6 in Selective XBP1s Activation Studies


IRE1/XBP1s signaling modulators are not interchangeable. IRE1 inhibitors (e.g., STF083010, KIRA6, MKC8866) block the pathway and produce opposite functional outcomes in disease models [1]. Even among IRE1 activators, key differences in selectivity, tissue exposure, and off-pathway activation exist. IXA4, a structurally related activator, exhibits limited tissue distribution beyond liver, restricting its in vivo utility [2]. IXA6 provides a distinct activation profile with transcriptome-wide selectivity for IRE1/XBP1s, avoiding global UPR activation or other stress-responsive pathways, which is critical for precise pathway interrogation [3].

Product
Functional Profile
Interchangeability Risk
IXA6
Selective IRE1/XBP1s activation; avoids ATF6/PERK induction
Reference activator for pathway-specific interrogation
IRE1 inhibitors (e.g., KIRA6)
Block IRE1 signaling; produce opposite outcomes in disease models
Functional antagonism; may reverse experimental endpoint
Structurally related activators (e.g., IXA4)
Limited tissue distribution; liver-centric exposure profile
Tissue exposure context may not transfer to extrahepatic models

IXA6 Quantitative Differentiation Evidence Versus IRE1 Modulator Comparators


Functional Divergence: IXA6 (IRE1 Agonist) vs. STF083010 (IRE1 Inhibitor) in In Vivo Ischemia-Reperfusion Injury

In a mouse ischemia/reperfusion (I/R) acute kidney injury model, IXA6 treatment improved renal function and reduced tissue injury, whereas the IRE1 inhibitor STF083010 exacerbated kidney damage. This head-to-head comparison demonstrates that IXA6 and STF083010 produce opposite physiological outcomes, underscoring the critical need to select the appropriate pathway modulator based on the desired biological effect [1].

In vivo I/R model outcome
Head-to-head
Opposite functional effect: protection vs. exacerbation
Mouse I/R acute kidney injury model
Endpoint direction depends on activator vs. inhibitor selection
Reported renal function and tissue injury endpoint context
Acute Kidney Injury Ischemia-Reperfusion IRE1α/XBP1 Signaling

Pathway Selectivity: IXA6 Activation of IRE1/XBP1s vs. ATF6 and PERK Branches in HEK293T Cells

RNA-seq transcriptional profiling in HEK293T cells treated with 10 µM IXA6 for 4 hours revealed preferential induction of IRE1/XBP1s target genes (red) over ATF6 (blue) and PERK (green) pathway genes. IXA6 activated the IRE1-XBP1s geneset to levels approximately 30-40% of those observed with thapsigargin (Tg, 500 nM), which was set as 100% activation for each gene. This demonstrates that IXA6 provides selective, partial activation of the IRE1/XBP1s arm without globally activating the broader UPR [1][2].

Pathway selectivity by RNA-seq
Reported
IRE1/XBP1s activation to ~30-40% of Tg levels
HEK293T, 10 µM IXA6, 4 hr vs. 500 nM thapsigargin
Supports IRE1/XBP1s-specific transcriptional profiling
Minimal ATF6/PERK pathway induction observed
Unfolded Protein Response ER Proteostasis Transcriptional Selectivity

Kinase Domain Dependence: IXA6 Requires IRE1 Autophosphorylation for XBP1 Splicing Activity

XBP1 mRNA splicing induced by 10 µM IXA6 was completely blocked by co-treatment with 10 µM KIRA6, an ATP-competitive IRE1 kinase inhibitor. In contrast, thapsigargin (Tg, 500 nM) - a global UPR activator that induces IRE1 activation via ER stress - also showed abrogated splicing upon KIRA6 co-treatment. This indicates that IXA6, like Tg, depends on IRE1 autophosphorylation for its activity, but achieves activation through a pharmacologic mechanism distinct from global ER stress induction [1].

Kinase-dependence of splicing
Head-to-head
XBP1 splicing blocked by KIRA6 co-treatment
HEK293T, 10 µM IXA6 ± 10 µM KIRA6, 4 hr
Mechanism requires IRE1 autophosphorylation activity
Distinct from global ER stress induction by thapsigargin
IRE1 Kinase XBP1 mRNA Splicing Mechanism of Action

APP Proteostasis Improvement: IXA6 Reduces Amyloid Precursor Protein Secretion and Mitochondrial Toxicity

In CHO7PA2 and CHO7WD10 cellular models of APP processing, treatment with 10 µM IXA6 for 18 hours reduced secreted Aβ peptide levels as measured by ELISA, normalized to untreated controls. Furthermore, IXA6 improved ER proteostasis of destabilized APP variants and reduced APP-associated mitochondrial toxicity. This effect was dependent on IRE1 activity, as co-treatment with the IRE1 RNase inhibitor 4µ8c (32-64 µM) abrogated the reduction in Aβ secretion [1][2].

APP proteostasis improvement
Class-level
Reduced Aβ secretion; effect reversed by IRE1 RNase inhibitor 4µ8c
CHO7PA2 / CHO7WD10 cells, 10 µM IXA6, 18-24 hr
Supports IRE1-dependent APP proteostasis endpoint context
Quantitative reduction normalized to untreated control
Amyloid Precursor Protein Neurodegeneration ER Proteostasis

Recommended Research Applications for IXA6 Based on Validated Evidence


IRE1/XBP1s Pathway Activation Studies in Ischemia-Reperfusion Injury Models

For researchers investigating the protective role of IRE1/XBP1s signaling in acute kidney injury or other ischemia-reperfusion pathologies, IXA6 provides a direct tool to activate the pathway and observe functional improvements in renal function and tissue injury, as demonstrated in murine I/R models [1]. The contrasting exacerbation observed with IRE1 inhibitors validates the pathway's protective function and positions IXA6 as the appropriate agonist for these studies.

ER Proteostasis Reprogramming in Neurodegenerative Disease Cellular Models

In cellular models of amyloid precursor protein (APP) dysregulation relevant to Alzheimer's disease, IXA6 reduces Aβ secretion and APP-associated mitochondrial toxicity through an IRE1-dependent mechanism [2]. Its selective activation of IRE1/XBP1s without inducing global ER stress makes it suitable for dissecting pathway-specific contributions to proteostasis maintenance in neurodegeneration research.

Transcriptional Selectivity Profiling of Unfolded Protein Response Branches

When experimental designs require specific activation of the IRE1/XBP1s arm without confounding ATF6 or PERK pathway induction, IXA6 offers transcriptome-wide selectivity. RNA-seq studies confirm that IXA6 preferentially induces IRE1/XBP1s target genes while sparing ATF6- and PERK-regulated gene sets, enabling clean pathway interrogation [3].

IRE1 Kinase-Dependent Signaling Mechanism Studies

For researchers investigating the requirement of IRE1 autophosphorylation in downstream XBP1 splicing, IXA6 provides a pharmacologic tool that depends on IRE1 kinase activity. Its effect is fully reversed by the IRE1 kinase inhibitor KIRA6, allowing precise control of pathway activation in mechanistic studies [4].

Application
Selection Property
Validation Focus
IRE1/XBP1s pathway activation in ischemia-reperfusion models
IRE1 agonist activity in renal injury models
Renal function and tissue injury endpoint monitoring
ER proteostasis reprogramming in neurodegenerative disease cell models
IRE1-dependent reduction of APP-associated toxicity
Aβ secretion and mitochondrial endpoint review
Transcriptional selectivity profiling of UPR branches
IRE1/XBP1s-selective gene induction without ATF6/PERK activation
RNA-seq pathway-specific gene set analysis
IRE1 kinase-dependent signaling mechanism studies
KIRA6-reversible XBP1 splicing activity
IRE1 autophosphorylation requirement confirmation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
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